![molecular formula C20H19F2NO3S B2618506 2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1706092-07-0](/img/structure/B2618506.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone” is a complex organic molecule. It has been studied for its potential cytotoxic activity, with some studies showing promising results .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, new thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives . Another study reported the design and synthesis of a series of chalcone derivatives for their cytotoxic potential .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For instance, one study reported that the title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, one study reported the effect of each substituent was measured and a comparative study was carried out to deduce the structure-activity relationship .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, one study reported the computed properties of a similar compound, including molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity .Scientific Research Applications
Photochemical Studies
The photochemistry of related compounds, such as O-methylated α-carbonyl β-1 lignin model dimers, has been examined to understand their reactivity under different conditions. Studies have shown that these compounds can transform photochemically into several identified compounds ranging from monomeric to tetrameric units and a colored mixture of higher molecular weight fractions in both liquid and solid states. This reactivity is explained by processes like Norrish type I cleavage and photoreduction of the carbonyl group, highlighting potential applications in material science and organic synthesis (Castellan et al., 1990).
Catalytic Reactions
In catalytic applications, compounds structurally related to "2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone" have been used in phenylthiolation reactions of heteroaromatic compounds, demonstrating the versatility of these compounds in facilitating C–S bond formation. This highlights their potential as catalysts in organic synthesis, offering efficient pathways to functionalized heteroaromatics (Arisawa et al., 2011).
Material Science and Polymer Chemistry
Explorations into the photochemical properties of benzodioxole derivatives have identified their utility as photoinitiators for free radical polymerization. This research opens avenues for using such compounds in developing new polymeric materials with tailored properties for specific applications, such as coatings and adhesives. The synthesis and characterization of naphthodioxinone derivatives, for instance, have shown their effectiveness in initiating polymerization processes upon light exposure, underscoring the potential of these compounds in material science (Kumbaraci et al., 2012).
Mechanism of Action
The mechanism of action of similar compounds has been investigated. For instance, one study reported that these compounds were further investigated for their effect on cell membrane blebbing, chromatin condensation, DNA fragmentation, Hoechst staining, annexin V, and cell cycle arrest (G2/M). The Western blot experiments revealed upregulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2. The studies also indicated a reduction of mitochondrial membrane potential and an increase in the levels of caspase-3 and caspase-7 .
Safety and Hazards
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO3S/c21-14-2-3-16(22)15(11-14)19-5-6-23(7-8-27-19)20(24)10-13-1-4-17-18(9-13)26-12-25-17/h1-4,9,11,19H,5-8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKUWLZOICZEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.